1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 2 with a piperidine-4-carboxamide group. The piperidine nitrogen is further functionalized with a (pyridin-4-yl)methyl moiety, while the thienopyrimidine ring is modified with a benzyl group at position 2. This structure combines a heterocyclic scaffold with polar and aromatic substituents, a design strategy commonly employed in medicinal chemistry to optimize target binding, solubility, and metabolic stability .
Properties
IUPAC Name |
1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c31-23(27-16-18-6-11-26-12-7-18)20-8-13-29(14-9-20)25-28-21-10-15-33-22(21)24(32)30(25)17-19-4-2-1-3-5-19/h1-7,10-12,15,20H,8-9,13-14,16-17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXZKRGHYDPKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves several steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the condensation of appropriate thiophene derivatives with formamide or other nitrogen sources under cyclization conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling with Pyridine Derivatives: The final step involves coupling the synthesized thieno[3,2-d]pyrimidine core with pyridine derivatives using amide bond formation reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyridine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on antitumor properties and other pharmacological effects.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core , which is known for its diverse biological activities. The presence of a piperidine ring and a benzyl substituent enhances its interaction with biological targets. The structural formula can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the thienopyrimidine scaffold.
- Substitution reactions to introduce the benzyl and piperidine moieties.
- Finalization through carboxamide formation.
Antitumor Properties
The compound has shown promising antitumor activity through various mechanisms:
- Inhibition of Protein Kinases : It has been reported that compounds with similar structures inhibit key signaling pathways involved in cancer progression, particularly those mediated by protein kinases such as PKB (Akt) . The thienopyrimidine scaffold is associated with enhanced biological activity due to its ability to interact with specific biological targets.
-
Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Significant inhibition of cell proliferation was observed.
- A549 (lung cancer) : The compound induced apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
Other Pharmacological Activities
Apart from antitumor effects, the compound may exhibit additional biological activities:
- Antibacterial and Antifungal : Similar thienopyrimidine derivatives have shown broad-spectrum antibacterial and antifungal properties .
- Anti-inflammatory : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies
Several research articles have evaluated the biological activity of thienopyrimidine derivatives, including the compound :
- Study on Antitumor Activity : A detailed study synthesized various thienopyrimidine derivatives and assessed their cytotoxicity against multiple cancer cell lines, revealing that modifications to the core structure significantly affected potency .
- Structure–Activity Relationship (SAR) : Research focusing on SAR indicated that specific substitutions on the thienopyrimidine core enhance antitumor efficacy while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
